molecular formula C12H9N5O3 B4333668 N-(2H-1,3-BENZODIOXOL-5-YL)-5-(1H-PYRAZOL-5-YL)-1,3,4-OXADIAZOL-2-AMINE

N-(2H-1,3-BENZODIOXOL-5-YL)-5-(1H-PYRAZOL-5-YL)-1,3,4-OXADIAZOL-2-AMINE

Cat. No.: B4333668
M. Wt: 271.23 g/mol
InChI Key: JYIHZIIBWCWHRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2H-1,3-BENZODIOXOL-5-YL)-5-(1H-PYRAZOL-5-YL)-1,3,4-OXADIAZOL-2-AMINE is a complex organic compound that features a benzodioxole ring, a pyrazole ring, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-5-(1H-PYRAZOL-5-YL)-1,3,4-OXADIAZOL-2-AMINE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the Pyrazole Ring: This often involves the condensation of hydrazines with 1,3-diketones.

    Formation of the Oxadiazole Ring: This can be synthesized by the cyclization of acyl hydrazides with carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production methods for such compounds would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole ring.

    Reduction: Reduction reactions could target the oxadiazole ring.

    Substitution: Electrophilic or nucleophilic substitution reactions may occur at various positions on the rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could lead to amines or alcohols.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or in the study of enzyme interactions.

    Medicine: Possible applications in drug development, particularly for its potential anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: Use in the development of new materials, such as polymers or dyes.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Benzodioxole Derivatives: Compounds like piperonyl butoxide, which is used as a pesticide synergist.

    Pyrazole Derivatives: Compounds such as celecoxib, a nonsteroidal anti-inflammatory drug.

    Oxadiazole Derivatives: Compounds like furazolidone, an antimicrobial agent.

Uniqueness

N-(2H-1,3-BENZODIOXOL-5-YL)-5-(1H-PYRAZOL-5-YL)-1,3,4-OXADIAZOL-2-AMINE is unique due to the combination of its three distinct ring systems, which may confer unique chemical and biological properties not found in simpler compounds.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-5-(1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N5O3/c1-2-9-10(19-6-18-9)5-7(1)14-12-17-16-11(20-12)8-3-4-13-15-8/h1-5H,6H2,(H,13,15)(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYIHZIIBWCWHRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC3=NN=C(O3)C4=CC=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(2H-1,3-BENZODIOXOL-5-YL)-5-(1H-PYRAZOL-5-YL)-1,3,4-OXADIAZOL-2-AMINE
Reactant of Route 2
N-(2H-1,3-BENZODIOXOL-5-YL)-5-(1H-PYRAZOL-5-YL)-1,3,4-OXADIAZOL-2-AMINE
Reactant of Route 3
N-(2H-1,3-BENZODIOXOL-5-YL)-5-(1H-PYRAZOL-5-YL)-1,3,4-OXADIAZOL-2-AMINE
Reactant of Route 4
N-(2H-1,3-BENZODIOXOL-5-YL)-5-(1H-PYRAZOL-5-YL)-1,3,4-OXADIAZOL-2-AMINE
Reactant of Route 5
N-(2H-1,3-BENZODIOXOL-5-YL)-5-(1H-PYRAZOL-5-YL)-1,3,4-OXADIAZOL-2-AMINE
Reactant of Route 6
N-(2H-1,3-BENZODIOXOL-5-YL)-5-(1H-PYRAZOL-5-YL)-1,3,4-OXADIAZOL-2-AMINE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.